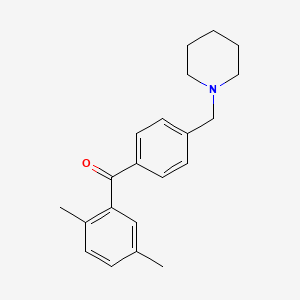

2,5-Dimethyl-4'-piperidinomethyl benzophenone

Description

2,5-Dimethyl-4'-piperidinomethyl benzophenone (CAS No. 898775-05-8) is a benzophenone derivative featuring a piperidinomethyl group at the 4'-position of the benzophenone scaffold and methyl substituents at the 2- and 5-positions of the aromatic ring. Its molecular formula is C₂₁H₂₅NO, with a molecular weight of 307.43 g/mol. This compound belongs to a class of structurally modified benzophenones designed to optimize physicochemical properties for applications in pharmaceuticals, photoprotection, or industrial intermediates .

Such modifications are critical in tuning solubility, stability, and biological activity .

Properties

IUPAC Name |

(2,5-dimethylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-16-6-7-17(2)20(14-16)21(23)19-10-8-18(9-11-19)15-22-12-4-3-5-13-22/h6-11,14H,3-5,12-13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBJRNQOSIQFPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642694 | |

| Record name | (2,5-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-05-8 | |

| Record name | (2,5-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 2,5-Dimethyl-4'-piperidinomethyl benzophenone involves nucleophilic substitution reactions where the piperidinomethyl group is introduced onto a benzophenone derivative, typically 2,5-dimethylbenzophenone. This reaction is facilitated by the use of bases such as sodium hydride or potassium carbonate, which deprotonate the piperidine or activate the benzophenone for substitution, enabling the nucleophilic attack.

- Typical Reaction Setup:

- Starting material: 2,5-dimethylbenzophenone

- Nucleophile: Piperidine (secondary amine)

- Base: Sodium hydride or potassium carbonate

- Solvent: Aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)

- Temperature: Controlled conditions, often room temperature to mild heating

- Reaction time: Several hours to overnight for completion

This method yields the target compound by substitution of a halogen or activated methyl group on the benzophenone with the piperidinomethyl group, forming a stable C-N bond.

Industrial Scale and Optimization

For industrial production, the synthesis is scaled up with optimizations to improve yield, purity, and process efficiency:

- Use of continuous flow reactors to enhance reaction control and scalability.

- Optimization of reaction stoichiometry to minimize side products.

- Implementation of advanced purification techniques such as recrystallization and chromatographic methods (silica gel chromatography) to isolate the pure compound.

- Careful control of reaction parameters (temperature, solvent choice, base concentration) to maximize the substitution efficiency and minimize degradation.

Alternative Synthetic Strategies

While the direct nucleophilic substitution is the most common, alternative synthetic routes have been explored in related benzophenone derivatives that may be adapted:

Organolithium-mediated coupling: Organolithium reagents can be used to add substituted phenyl groups to pyridine or benzophenone cores, followed by hydrolysis and deoxygenation steps to yield functionalized benzophenones. For example, addition of chlorophenyllithium to benzoylpyridine followed by hydroiodic acid-mediated deoxygenation has been used to prepare related compounds with high yields (up to 83%) and purity after chromatographic purification.

Metal-free deoxygenation: Single-step deoxygenation of alcohol intermediates using hydroiodic acid in acetic acid at elevated temperatures (100 °C) provides a cleaner and less toxic alternative to metal hydride reductions, which could be adapted for the preparation of piperidinomethyl benzophenones.

Reaction Types and Mechanistic Insights

The key transformation involves nucleophilic substitution at the benzophenone core. The reaction proceeds via:

- Activation of the benzophenone methyl group or halogenated intermediate by base.

- Nucleophilic attack by the piperidine nitrogen, forming a piperidinomethyl linkage.

- Possible side reactions include oxidation or reduction of the ketone group, which must be controlled by reaction conditions.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 2,5-Dimethylbenzophenone | Purity > 98% preferred |

| Nucleophile | Piperidine | Secondary amine, acts as nucleophile |

| Base | Sodium hydride or potassium carbonate | Facilitates deprotonation and substitution |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) | Aprotic solvents preferred |

| Temperature | Room temperature to 60 °C | Mild heating can improve reaction rate |

| Reaction Time | 6–24 hours | Monitored by TLC or HPLC |

| Purification | Recrystallization, silica gel chromatography | Ensures high purity |

| Yield | Typically moderate to high (60–85%) | Depends on reaction scale and conditions |

Summary of Research Findings

- The nucleophilic substitution method remains the most straightforward and widely used preparation method for 2,5-Dimethyl-4'-piperidinomethyl benzophenone, leveraging the reactivity of 2,5-dimethylbenzophenone and piperidine in the presence of a base.

- Alternative organometallic approaches, such as organolithium additions followed by deoxygenation, offer high yields and cleaner reaction profiles but are more complex and may require stringent conditions.

- Industrial methods focus on scalability and purity, employing continuous flow techniques and advanced purification protocols to meet commercial standards.

- Control of reaction conditions is critical to avoid side reactions such as oxidation or over-reduction of the ketone moiety.

Chemical Reactions Analysis

Oxidation Reactions

The benzophenone core undergoes oxidation under controlled conditions. For example:

Key Products:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Carbonyl Oxidation | KMnO₄, H⁺/Δ | 2,5-Dimethyl-4'-(piperidinomethyl)benzoic acid |

| Piperidine Oxidation | H₂O₂, AcOH | 2,5-Dimethyl-4'-(piperidine-N-oxide-methyl)benzophenone |

Reduction Reactions

Reduction primarily targets the carbonyl group and the piperidine moiety:

-

Carbonyl Reduction : LiAlH₄ or NaBH₄ reduces the ketone to a secondary alcohol, forming 2,5-dimethyl-4'-(piperidinomethyl)benzhydrol. Steric hindrance from the methyl groups may slow the reaction compared to less substituted analogs.

-

Piperidine Reduction : Catalytic hydrogenation (H₂/Pd-C) could saturate the piperidine ring to a piperazine-like structure, though this is speculative given limited direct data .

Key Products:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Ketone Reduction | LiAlH₄, THF/Δ | 2,5-Dimethyl-4'-(piperidinomethyl)benzhydrol |

| Ring Hydrogenation | H₂, Pd-C/EtOH | 2,5-Dimethyl-4'-(piperazinylmethyl)benzophenone (hypothetical) |

Substitution Reactions

The aromatic rings and piperidine group participate in substitution:

-

Electrophilic Aromatic Substitution (EAS) : Methyl groups activate the benzene ring toward EAS. Nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃) would occur at the 4-position of the methyl-substituted ring due to para-directing effects .

-

Nucleophilic Substitution : The piperidinomethyl group’s methylene bridge could undergo SN2 reactions with strong nucleophiles (e.g., amines, thiols) under basic conditions, replacing the piperidine with other substituents.

Key Products:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄/0°C | 4-Nitro-2,5-dimethyl-4'-(piperidinomethyl)benzophenone |

| Piperidine Replacement | KOH, RNH₂/Δ | 2,5-Dimethyl-4'-(aminomethyl)benzophenone |

Photochemical Reactions

Benzophenones are known photoactivators. Upon UV irradiation:

-

Radical Formation : The compound may abstract hydrogen atoms from adjacent molecules, forming ketyl radicals. This property is exploited in polymer chemistry for crosslinking.

-

Photodegradation : Prolonged UV exposure could cleave the piperidinomethyl group or oxidize the methyl substituents, though specific studies are lacking.

Comparative Reactivity

The reactivity of 2,5-Dimethyl-4'-piperidinomethyl benzophenone differs from related compounds:

Scientific Research Applications

Chemistry

2,5-Dimethyl-4'-piperidinomethyl benzophenone serves as a versatile building block in organic synthesis. It is utilized in the preparation of various derivatives and complex organic compounds. Its reactivity allows it to participate in:

- Nucleophilic substitutions

- Oxidation and reduction reactions

Table 1: Common Reactions Involving 2,5-Dimethyl-4'-piperidinomethyl benzophenone

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Substitution of the piperidinyl group with other nucleophiles |

| Oxidation | Conversion to ketones or carboxylic acids using agents like KMnO₄ |

| Reduction | Formation of alcohol derivatives with LiAlH₄ or NaBH₄ |

Biology

The compound has been extensively studied for its biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity:

Research indicates that it exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes.

Case Study: Antimicrobial Efficacy

A study tested the compound against various bacterial strains:

- Escherichia coli

- Staphylococcus aureus

Results showed a significant zone of inhibition compared to control groups.

Anticancer Activity:

The anticancer potential of 2,5-Dimethyl-4'-piperidinomethyl benzophenone has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 2: Anticancer Activity Results

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | < 2 | Induction of apoptosis via caspase activation |

| HeLa | < 5 | Inhibition of cell proliferation signaling pathways |

Medicine

In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate. Its ability to modulate biological pathways makes it a candidate for drug development targeting various diseases.

Potential Applications:

- Development of new anticancer agents

- Formulation of antimicrobial therapies

Industry

In industrial applications, 2,5-Dimethyl-4'-piperidinomethyl benzophenone is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for:

- Synthesis of UV absorbers

- Production of polymer additives

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The benzophenone core can also absorb UV light, making it useful in photochemical applications .

Comparison with Similar Compounds

Structural Analogs with Positional Isomerism

Several positional isomers of 2,5-dimethyl-4'-piperidinomethyl benzophenone have been reported ():

| CAS No. | Compound Name | Substituent Positions | Molecular Formula |

|---|---|---|---|

| 898771-49-8 | 2,4-Dimethyl-4'-piperidinomethyl benzophenone | 2,4-dimethyl; 4'-piperidinomethyl | C₂₁H₂₅NO |

| 898793-14-1 | 2,5-Dimethyl-3'-piperidinomethyl benzophenone | 2,5-dimethyl; 3'-piperidinomethyl | C₂₁H₂₅NO |

| 898775-05-8 | Target Compound | 2,5-dimethyl; 4'-piperidinomethyl | C₂₁H₂₅NO |

Key Differences :

- Substituent Position: The 3'-piperidinomethyl isomer (CAS 898793-14-1) may exhibit altered steric hindrance compared to the 4'-position, affecting binding to biological targets .

Chlorinated Analog: 2,5-Dichloro-4'-piperidinomethyl Benzophenone

The dichloro derivative (CAS 898775-57-0) replaces methyl groups with chlorine atoms at the 2- and 5-positions ():

- Molecular Weight : Higher (356.27 g/mol) due to chlorine’s atomic mass.

- Applications: Chlorinated benzophenones are often intermediates in pesticide synthesis (e.g., 2,4-DB analogs; ), whereas methylated derivatives may prioritize pharmaceutical compatibility .

Heterocyclic Variants: Pyrrolidinomethyl vs. Piperidinomethyl

2,5-Dimethyl-4'-pyrrolidinomethyl benzophenone (CAS 898776-47-1) substitutes piperidine with pyrrolidine ():

- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) alters conformational flexibility. Piperidine’s larger ring may facilitate better binding to enzymes or receptors in medicinal chemistry .

- Basicity : Piperidine (pKa ~11.3) is more basic than pyrrolidine (pKa ~10.3), impacting solubility in acidic environments and bioavailability .

Functional Comparisons with Xanthones

Xanthones, derived from benzophenones via cyclization (), share structural motifs but differ in bioactivity:

- Antiplasmodial Activity: Xanthones exhibit potent antiplasmodial effects (IC₅₀ < 10 μM), whereas 2,5-dimethyl-4'-piperidinomethyl benzophenone’s activity remains underexplored but may leverage its piperidine moiety for similar mechanisms .

- Synthetic Complexity: Xanthones require additional cyclization steps, making 2,5-dimethyl-4'-piperidinomethyl benzophenone a simpler intermediate for drug discovery .

Physicochemical Properties

| Property | 2,5-Dimethyl-4'-piperidinomethyl benzophenone | 2,5-Dichloro-4'-piperidinomethyl benzophenone | 2,5-Dimethyl-4'-pyrrolidinomethyl benzophenone |

|---|---|---|---|

| Molecular Weight | 307.43 g/mol | 356.27 g/mol | 293.42 g/mol |

| LogP (Predicted) | ~3.5 | ~4.2 | ~3.0 |

| Solubility | Moderate in organic solvents | Low in water, high in DCM | High in polar aprotic solvents |

| Applications | Pharmaceuticals, intermediates | Pesticides, agrochemicals | Organic synthesis |

Data derived from structural analogs ().

Biological Activity

2,5-Dimethyl-4'-piperidinomethyl benzophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antimicrobial, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2,5-Dimethyl-4'-piperidinomethyl benzophenone features a benzophenone core with additional piperidine and methyl groups. This structure is significant for its interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of benzophenone, including 2,5-Dimethyl-4'-piperidinomethyl benzophenone, exhibit notable antitumor effects. For example, one study reported that certain benzophenones demonstrated strong inhibitory activity against various cancer cell lines with IC50 values as low as 0.26 μM for A-549 lung cancer cells and 0.48 μM for HL-60 leukemia cells .

Table 1: Antitumor Activity of Benzophenone Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2,5-Dimethyl-4'-piperidinomethyl benzophenone | A-549 (Lung) | 0.82 |

| HL-60 (Leukemia) | 0.48 | |

| SMMC-7721 (Liver) | 0.26 | |

| SW480 (Colon) | 0.99 |

Antimicrobial Activity

The antimicrobial properties of benzophenone derivatives have been extensively studied. A review highlighted that Mannich bases derived from benzophenones exhibited significant antimicrobial activity against various pathogens . The incorporation of piperidine moieties is believed to enhance this activity.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of several benzophenone derivatives, compounds with the piperidinyl group showed enhanced efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Benzophenones have also been investigated for their anti-inflammatory properties. Dimeric forms of benzophenones were found to inhibit lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages with IC50 values ranging from 8.8 to 18.1 μM, indicating their potential as anti-inflammatory agents .

The mechanisms underlying the biological activities of 2,5-Dimethyl-4'-piperidinomethyl benzophenone involve multiple pathways:

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Key Enzymes : The inhibition of enzymes involved in inflammatory pathways contributes to their anti-inflammatory effects.

- Interaction with DNA : Certain derivatives may intercalate into DNA, disrupting replication in cancer cells.

Molecular Docking Studies

In silico studies using molecular docking have identified potential target proteins for these compounds, including AKT1 and CASP3, which are crucial in cancer signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.